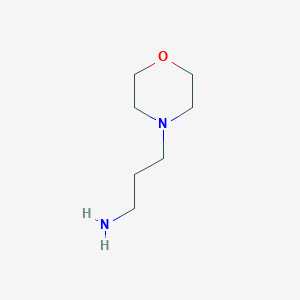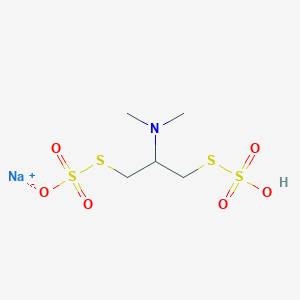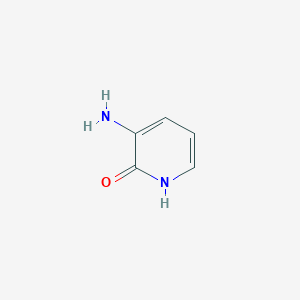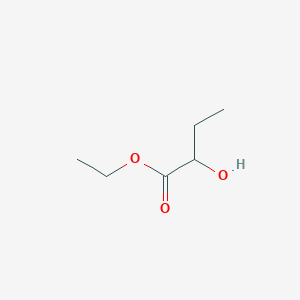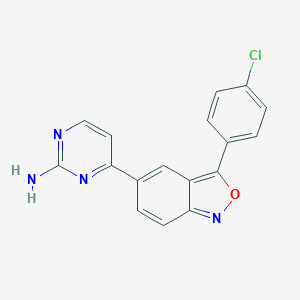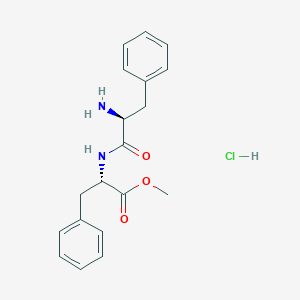
H-Phe-phe-ome hcl
Descripción general
Descripción
H-Phenylalanyl-phenylalanine methyl ester hydrochloride is a compound with the molecular formula C₁₉H₂₃ClN₂O₃. It is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis and has applications in various fields of scientific research .
Aplicaciones Científicas De Investigación
H-Phenylalanyl-phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays
Mecanismo De Acción
Target of Action
H-Phe-Phe-OMe HCl, also known as L-Phenylalanine methyl ester hydrochloride, is a derivative of phenylalanine
Mode of Action
It’s known that the phe-phe motif, a key component of this compound, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is believed to be driven by a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding .
Biochemical Pathways
It’s known that molecules based on the phe-phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests that the compound may interact with various biochemical pathways, depending on the specific application.
Result of Action
It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Safety and Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Molecules based on the Phe-Phe motif, such as “H-Phe-phe-ome hcl”, hold substantial promise for the creation of the next generation nanomedicines . They have unique morphological structures and utility for potential applications in biomaterial chemistry, sensors, and bioelectronics . The results point to a new direction in the study and applications of the Phe-Phe motif to rationally engineer new functional nano-architectures .
Análisis Bioquímico
Biochemical Properties
H-Phe-Phe-OMe HCl is a phenylalanine derivative . It is known to participate in biochemical reactions, particularly in the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The interactions of this compound with enzymes, proteins, and other biomolecules are largely driven by hydrophobic and hydrogen bonding .
Cellular Effects
The cellular effects of this compound are primarily related to its ability to self-assemble into nanostructures and hydrogels . These structures can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . Detailed information on the specific cellular processes influenced by this compound is currently limited.
Molecular Mechanism
The molecular mechanism of action of this compound involves its self-assembly into nanostructures and hydrogels . This process is driven by hydrophobic and hydrogen bonding, as well as π–π interactions . The resulting structures can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the self-assembled nanostructures and hydrogels formed by this compound can exhibit different properties and behaviors over time . Information on the stability, degradation, and long-term effects of this compound on cellular function is currently limited.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Phenylalanyl-phenylalanine methyl ester hydrochloride typically involves the esterification of phenylalanine derivatives. One common method is the reaction of phenylalanine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of H-Phenylalanyl-phenylalanine methyl ester hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
H-Phenylalanyl-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phenylalanine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Comparación Con Compuestos Similares
Similar Compounds
- L-Phenylalanine methyl ester hydrochloride
- Boc-Phenylalanyl-phenylalanine methyl ester
- H-Phenylalanyl-phenylalanine hydroxide
Uniqueness
H-Phenylalanyl-phenylalanine methyl ester hydrochloride is unique due to its specific esterification, which enhances its stability and reactivity in peptide synthesis. Compared to other similar compounds, it offers better solubility and ease of handling in various chemical reactions .
Propiedades
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14;/h2-11,16-17H,12-13,20H2,1H3,(H,21,22);1H/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWZIWMXQMICB-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



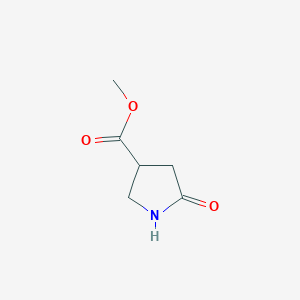
![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)
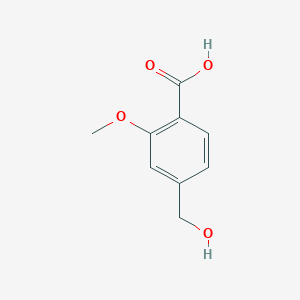
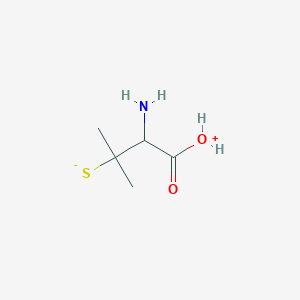
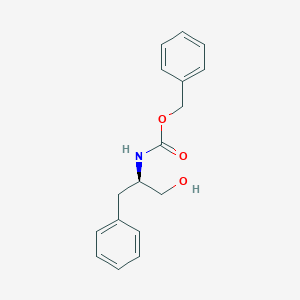
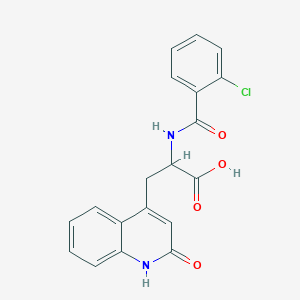
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
